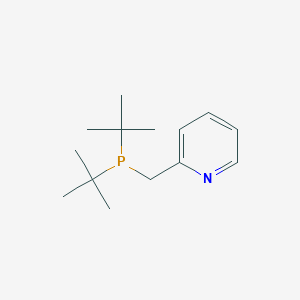

2-(Di-t-butylphosphinomethyl)pyridine

Descripción

Evolution and Significance of Pincer Ligands in Homogeneous Catalysis

The study of pincer complexes has been on a significant upward trajectory since the mid-1970s. wikipedia.orglibretexts.org These tridentate ligands, which typically consist of a central aromatic ring flanked by two donor groups, create a rigid and well-defined coordination sphere around the metal center. acs.orgacs.org This rigidity is a key factor in their success, as it imparts exceptional thermal stability, allowing catalytic processes to be conducted at high temperatures where many other homogeneous catalysts would decompose. libretexts.orgacs.org

The significance of pincer ligands in homogeneous catalysis is vast. They have been instrumental in the development of catalysts for a plethora of reactions, including cross-coupling reactions, dehydrogenation of alkanes, and the hydrogenation of carbon dioxide. libretexts.org The structure of the pincer ligand creates a protective, often hydrophobic, pocket around the metal's reactive site, which can enhance selectivity and prevent catalyst deactivation. libretexts.org The ability to systematically modify the ligand framework allows for fine-tuning of the catalyst's properties to achieve optimal performance for specific applications. acs.org

The Role of Ligand Steric and Electronic Properties in Catalytic Performance

The catalytic performance of a pincer complex is intricately linked to the steric and electronic properties of its ligand. researchgate.net These properties can be systematically altered to control the reactivity of the metal center. libretexts.orgnih.gov

Electronic Properties: The electronic nature of the pincer ligand dictates the electron density at the metal center, which in turn affects its reactivity. Electron-donating groups on the ligand increase the electron density on the metal, which can facilitate oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing groups decrease the electron density, making the metal center more electrophilic and potentially enhancing its activity in other types of reactions. libretexts.orgnih.gov These electronic effects can be probed using techniques such as infrared (IR) spectroscopy of metal carbonyl complexes and electrochemical methods like cyclic voltammetry. researchgate.net

The interplay between steric and electronic effects is often complex. For instance, DFT studies have shown that in certain iridium pincer complexes, the destabilization caused by the bending of the P-Ir-P angle away from the ideal 180° is primarily steric in origin, particularly for ligands with bulky tert-butyl substituents. researchgate.netresearchgate.net

Classification of Pincer Ligands: Focus on PNP and Related Systems

Pincer ligands can be classified based on the types of donor atoms and the nature of the central backbone. The general notation for these ligands is ECE', where C represents the central, typically anionic, carbon donor of an aryl ring, and E and E' are the neutral flanking donor atoms. wikipedia.org While the classic PCP (phosphine-carbon-phosphine) ligands were among the first to be developed, the field has expanded to include a wide variety of donor combinations such as NCN (amine-carbon-amine), SCS (thioether-carbon-thioether), and many others. wikipedia.orglibretexts.org

A significant and widely studied class of pincer ligands features a central nitrogen-donating heterocyclic ring, most commonly pyridine (B92270). libretexts.org These are often referred to as PNP ligands when flanked by two phosphine (B1218219) donors. These systems can be neutral or anionic, depending on the nature of the ligand backbone and its substituents. acs.org The spacers connecting the phosphine groups to the pyridine ring can also be varied, including methylene (B1212753) bridges (-CH₂-), amino groups (-NR-), or oxygen atoms (-O-). acs.org

The versatility of PNP ligands is remarkable. They can stabilize a wide range of transition metals in various oxidation states and have been employed in numerous catalytic applications. researchgate.net Recently, research has also focused on non-symmetrical pincer ligands (PNE'), where the two flanking donor groups are different. This asymmetry introduces further possibilities for tuning the ligand's properties and has led to the development of new chiral catalysts for asymmetric transformations. rsc.org

Table 1: Common Pincer Ligand Frameworks

| Ligand Type | Central Donor | Flanking Donors | Example Compound |

|---|---|---|---|

| PCP | Aryl Carbon | Phosphine | 1,3-Bis(di-tert-butylphosphinomethyl)benzene ereztech.com |

| NCN | Aryl Carbon | Amine | 2,6-Bis(dimethylaminomethyl)pyridine |

| PNP | Pyridine Nitrogen | Phosphine | 2,6-Bis(di-tert-butylphosphinomethyl)pyridine |

| POCOP | Aryl Carbon | Phosphinite | C₆H₃-1,3-(OP(t-Bu)₂)₂ |

| SCS | Aryl Carbon | Thioether | 1,3-Bis(phenylthiomethyl)benzene |

Contextualizing 2-(Di-t-butylphosphinomethyl)pyridine within Pincer Ligand Research

The compound this compound is a bidentate ligand, consisting of a pyridine ring and a single di-tert-butylphosphinomethyl arm. In the context of pincer ligand chemistry, it represents a crucial building block or a fragment of a full PNP pincer ligand. While not a tridentate pincer ligand itself, its study is highly relevant to the field.

This molecule can be seen as a precursor to both symmetrical and non-symmetrical PNP pincer ligands. For instance, the well-known symmetrical PNP pincer ligand, 2,6-Bis(di-t-butylphosphinomethyl)pyridine, features two of these phosphinomethyl arms. acs.org Research on complexes of this symmetrical ligand has demonstrated its utility in stabilizing ruthenium(II) complexes for various catalytic transformations. acs.org

Furthermore, this compound is a key component in the synthesis of non-symmetrical pincer ligands. By introducing a different donor group at the 6-position of the pyridine ring, a PNE-type pincer can be created. An example of such a non-symmetrical pincer is 2-(Di-t-butylphosphinomethyl)-6-(diethylaminomethyl)pyridine. alfachemic.comstrem.com This non-symmetrical design allows for a more nuanced tuning of the ligand's steric and electronic properties compared to its symmetrical counterparts.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ditert-butyl(pyridin-2-ylmethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24NP/c1-13(2,3)16(14(4,5)6)11-12-9-7-8-10-15-12/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEFIYMSSSXANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649454 | |

| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494199-72-3 | |

| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Derivatization of 2 Di T Butylphosphinomethyl Pyridine

Established Synthetic Routes for 2-(Di-t-butylphosphinomethyl)pyridine (PNP Ligand)

The synthesis of this compound and its symmetrical analogue, 2,6-bis(di-t-butylphosphinomethyl)pyridine, which is a prominent PNP pincer ligand, is most commonly achieved through nucleophilic substitution reactions. An alternative, though less direct, pathway involves the Michaelis-Arbuzov reaction.

Nucleophilic Substitution Approaches

A common starting material is 2,6-bis(chloromethyl)pyridine (B1207206) or the more reactive 2,6-bis(bromomethyl)pyridine (B1268884). The latter can be prepared from the corresponding diol, 2,6-bis(hydroxymethyl)pyridine, by treatment with hydrobromic acid. rsc.org The phosphide (B1233454) nucleophile is typically generated in situ by deprotonating di-t-butylphosphine with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or potassium hydride, to form lithium di-tert-butylphosphide or potassium di-tert-butylphosphide, respectively.

The general reaction scheme involves the dropwise addition of the di-tert-butylphosphide solution to a solution of the 2,6-bis(halomethyl)pyridine in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures, typically ranging from -78 °C to 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete substitution.

A variation of this approach involves the use of phosphine-borane adducts. For instance, lithium boranyl phosphanides can react with 2,6-bis(chloromethyl)pyridine to form the desired phosphinomethyl pyridine (B92270) structure. rsc.org This method offers the advantage of using more stable phosphine (B1218219) precursors.

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction provides an alternative route for the formation of the crucial P-C bond. nih.govrsc.org This reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to generate a phosphonate (B1237965) ester. nih.govacs.org In the context of synthesizing the target ligand, a 2,6-bis(halomethyl)pyridine would be reacted with a di-t-butylphosphinite ester.

Optimization of Reaction Conditions and Yields in PNP Ligand Synthesis

The optimization of reaction conditions is crucial for achieving high yields of 2,6-bis(di-t-butylphosphinomethyl)pyridine and minimizing side products. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

For the nucleophilic substitution pathway, the use of a non-protic and coordinating solvent like THF is standard. The selection of the base for deprotonating the phosphine is also critical; while organolithium reagents are effective, the use of potassium salts can sometimes lead to cleaner reactions and higher yields. Temperature control is paramount to prevent side reactions, with initial cooling to low temperatures being a common strategy.

Synthesis of Analogous and Related Ligands (e.g., PNN, PONOP, and Substituted Pyridine Backbones)

The modular nature of the 2-(phosphinomethyl)pyridine scaffold allows for the synthesis of a wide array of analogous and related ligands with tailored steric and electronic properties. This is achieved by introducing additional donor arms, modifying the phosphine substituents, or altering the pyridine backbone.

Introduction of Additional Donor Arms (e.g., Diethylaminomethyl for PNN)

A prominent example of derivatization is the synthesis of unsymmetrical PNN ligands, such as 2-((di-t-butylphosphinomethyl)-6-diethylaminomethyl)pyridine. The synthesis of such ligands often starts with the same 2,6-bis(chloromethyl)pyridine precursor. A sequential substitution strategy can be employed, where one chloromethyl group is first reacted with the phosphide nucleophile, followed by the reaction of the remaining chloromethyl group with a different nucleophile, such as diethylamine, to introduce the second donor arm.

Alternatively, a stepwise approach starting from a mono-substituted pyridine, such as 2-(chloromethyl)-6-methylpyridine (B1584554) (2,6-lutidine), can be utilized. The methyl group can be functionalized to introduce the second donor arm through a separate series of reactions.

Modification of Phosphine Substituents (e.g., Di-isopropylphosphinomethyl)

The steric and electronic properties of the PNP ligand can be fine-tuned by altering the substituents on the phosphorus atoms. For instance, replacing the bulky tert-butyl groups with less sterically demanding isopropyl groups can significantly impact the coordination geometry and catalytic activity of the resulting metal complexes.

The synthesis of 2,6-bis(di-isopropylphosphinomethyl)pyridine follows a similar nucleophilic substitution protocol as its di-tert-butyl counterpart. Di-isopropylphosphine is deprotonated with a strong base to generate the corresponding phosphide, which is then reacted with 2,6-bis(halomethyl)pyridine. The difference in the steric bulk of the phosphine substituents can influence the reaction kinetics and may require adjustments to the reaction conditions for optimal yields. The synthesis of a variety of both symmetrical and unsymmetrical PNP ligands with different alkyl and aryl substituents on the phosphorus atoms has been reported, highlighting the versatility of this synthetic approach. rsc.org

Substitution on the Pyridine Ring (e.g., Metallocene-substituted PNP)

The introduction of a metallocene, such as ferrocene (B1249389), onto the pyridine backbone of a PNP pincer ligand represents a sophisticated strategy to create redox-active catalysts and materials with unique electronic properties. nih.gov The synthesis of a metallocene-substituted this compound can be approached through several routes, primarily involving the coupling of a ferrocenyl nucleophile with a suitable pyridine-based electrophile.

A plausible and efficient synthetic pathway involves the reaction of a lithiated ferrocene species with a pre-functionalized pyridine precursor. The synthesis of the requisite starting materials is a critical first step. 2,6-Bis(chloromethyl)pyridine can be synthesized from pyridine-2,6-dimethanol by reaction with a chlorinating agent. researchgate.net This precursor can then be selectively mono-substituted with a phosphine group.

The synthesis of an unsymmetrical ferrocenyl pincer ligand can be achieved by first preparing a mono-substituted pyridine intermediate. For instance, 2-(chloromethyl)-6-((di-t-butylphosphino)methyl)pyridine can be synthesized and subsequently reacted with a lithiated ferrocene. The lithiation of ferrocene is a well-established procedure, typically achieved by reaction with an organolithium reagent such as n-butyllithium in the presence of a directing group or through a halogen-lithium exchange.

Table 1: Key Intermediates in the Synthesis of Metallocene-Substituted PNP Ligands

| Compound Name | Structure | Role in Synthesis |

| 2,6-Bis(chloromethyl)pyridine | ClCH₂-C₅H₃N-CH₂Cl | Starting material for the pyridine backbone |

| Lithiated Ferrocene | FcLi | Nucleophilic ferrocenyl source |

| 2-(chloromethyl)-6-((di-t-butylphosphino)methyl)pyridine | ClCH₂-C₅H₃N-CH₂P(t-Bu)₂ | Unsymmetrical electrophilic precursor |

| Metallocene-substituted this compound | Fc-CH₂-C₅H₃N-CH₂P(t-Bu)₂ | Final ligand product |

The reaction between lithiated ferrocene and 2-(chloromethyl)-6-((di-t-butylphosphino)methyl)pyridine would proceed via a nucleophilic substitution, displacing the chloride and forming a new carbon-carbon bond between the ferrocenyl and pyridyl moieties. This method allows for the controlled introduction of the bulky and electron-rich di-t-butylphosphino group on one side of the pyridine ring and the redox-active ferrocenyl group on the other, leading to an unsymmetrical PNP pincer ligand with distinct electronic and steric environments at each coordination site. rsc.org

Ligand Precursors and Intermediate Derivatization Strategies

The modularity of pincer ligand synthesis allows for various derivatization strategies at the precursor and intermediate stages, enabling the creation of a diverse library of ligands with tailored properties. acs.org A key precursor in the synthesis of this compound and its derivatives is 2,6-bis(halomethyl)pyridine, typically the chloro- or bromo- derivative. nih.gov

One common strategy involves the sequential reaction of 2,6-bis(halomethyl)pyridine with different nucleophiles. For example, reaction with one equivalent of a phosphide, such as lithium di-t-butylphosphide, can yield a mono-substituted intermediate. This intermediate can then be reacted with a different nucleophile to introduce a second, distinct functional group on the other side of the pyridine ring. This approach is particularly useful for the synthesis of unsymmetrical pincer ligands. nih.gov

Intermediate derivatization can also involve modification of the phosphine group itself. For instance, a less sterically demanding phosphine could be introduced initially and subsequently modified. However, the direct introduction of the di-t-butylphosphino group is often preferred due to its desirable electronic and steric properties.

Another derivatization strategy involves the functionalization of the pyridine ring prior to the introduction of the phosphine arms. This can be achieved through standard aromatic substitution reactions, although the electronic nature of the pyridine ring must be taken into account.

The synthesis of P-stereogenic pincer ligands represents an advanced derivatization strategy. This can be achieved by using chiral phosphine precursors or through asymmetric synthesis methods during the ligand's construction. nih.gov For example, the deprotonation of a chiral phosphine-borane complex followed by reaction with 2,6-bis(bromomethyl)pyridine can yield a P-stereogenic PNP pincer ligand. nih.gov

Coordination Chemistry of 2 Di T Butylphosphinomethyl Pyridine Complexes

Synthesis and Structural Characterization of Transition Metal Complexes

Molybdenum-PNP Complexes

The robust PNP ligand also supports molybdenum in various coordination environments, proving particularly effective in the challenging chemistry of dinitrogen activation.

A significant application of molybdenum-PNP chemistry is the synthesis of dinitrogen-bridged dimolybdenum complexes, which are active in the catalytic conversion of molecular dinitrogen (N₂) to ammonia (B1221849). acs.orgnih.gov These complexes are typically synthesized by the reduction of the corresponding monomeric molybdenum-trichloride complexes bearing the PNP ligand. acs.orgresearchgate.netacs.org The reduction is carried out under an atmosphere of N₂, leading to the formation of a complex with the structure [(PNP)Mo(N₂)]₂(μ-N₂). acs.org

These dimeric structures feature both terminal and bridging dinitrogen ligands. The electronic properties of the complex, particularly the degree of back-donation from the molybdenum to the N₂ ligands, can be tuned by modifying the PNP pincer ligand. Introducing an electron-donating substituent at the 4-position of the pyridine (B92270) ring enhances the catalytic activity. acs.org For instance, a methoxy-substituted PNP ligand results in a more effective catalyst for ammonia production compared to the unsubstituted analogue. acs.org This electronic effect is observable in the IR spectra of the complexes, where more electron-donating groups cause a red-shift in the N≡N stretching frequency of the terminal dinitrogen ligands. acs.org

Table 2: Infrared Spectroscopy Data for Dinitrogen-Bridged Dimolybdenum Complexes

| Complex (Substituent at 4-position of Pyridine) | ν(N₂) (cm⁻¹) (terminal) | Source |

| H | 1964 | acs.org |

| tert-Butyl | 1960 | acs.org |

| Methoxy | 1952 | acs.org |

All spectra were obtained in THF.

Monomeric molybdenum-trichloride complexes stabilized by the PNP pincer ligand, with the general formula (PNP)MoCl₃, are crucial precursors for the synthesis of dinitrogen-bridged dimolybdenum complexes. acs.orgacs.org These starting materials are typically prepared and then subjected to reduction in the presence of a reducing agent, such as sodium amalgam or samarium diiodide, under a dinitrogen atmosphere to yield the catalytically active dimeric species. researchgate.netnih.gov The stability and solubility imparted by the bulky, electron-donating PNP ligand are essential for the successful synthesis and isolation of these reactive precursors.

Palladium-PNP and Platinum-PNP Complexes

The PNP ligand has been used to synthesize a range of palladium and platinum complexes, demonstrating the ligand's ability to stabilize different charge states and facilitate dearomatization of its pyridine core.

A series of cationic, neutral, and anionic Pd(II) and Pt(II) complexes featuring the PNP ligand have been synthesized and characterized. The synthesis typically begins with the preparation of cationic complexes, such as [(PNP)MCl][Cl] (M = Pd, Pt), in high yields.

The neutral, dearomatized complexes are subsequently prepared through the deprotonation of a methylene (B1212753) group on one of the pincer arms of the corresponding cationic complex. researchgate.net This reaction is typically achieved using one equivalent of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) or potassium tert-butoxide. researchgate.netacs.org X-ray crystallographic studies and DFT calculations confirm that these neutral complexes possess a "broken" aromatic system with an exocyclic carbon-carbon double bond. researchgate.net

Further deprotonation of the second methylene group using two equivalents of base or an excess of an organolithium reagent leads to the formation of anionic complexes. researchgate.netacs.org These anionic species are best described as having a π-system that encompasses the pyridine ring carbons and the exocyclic double bonds of both deprotonated arms. researchgate.net The neutral complexes can be reversibly protonated back to their cationic forms with protic solvents like water or methanol (B129727). researchgate.net

Table 3: Synthesis of Cationic, Neutral, and Anionic Pd(II) and Pt(II) PNP Complexes

| Complex Type | General Formula | Synthesis Method | Source |

| Cationic | [(PNP)MX]⁺ | Reaction of M(II) precursor with PNP ligand | researchgate.net |

| Neutral (dearomatized) | [(PNP*)MX] | Deprotonation of cationic complex (1 equiv. base) | researchgate.netacs.org |

| Anionic (double-deprotonated) | [(PNP**)MX]⁻ | Deprotonation of cationic complex (2 equiv. base) | researchgate.netacs.org |

M = Pd, Pt; X = Cl, Me; PNP = singly deprotonated PNP; PNP** = doubly deprotonated PNP.*

Dearomatization by Deprotonation and Double-Deprotonation of Pincer Systems

The pyridine-based pincer ligand, 2-(Di-t-butylphosphinomethyl)pyridine, and its derivatives are key players in the field of coordination chemistry, largely due to their ability to undergo reversible dearomatization through deprotonation of the methylene groups connecting the phosphine (B1218219) arms to the pyridine ring. royalsocietypublishing.orgnih.gov This process is a cornerstone of metal-ligand cooperation, where the ligand is not merely a spectator but an active participant in chemical transformations. royalsocietypublishing.orgnih.gov

Upon treatment with a suitable base, one of the acidic methylene protons can be abstracted, leading to the formation of a neutral, dearomatized complex. nih.gov This mono-deprotonation results in a significant structural and electronic rearrangement within the ligand framework. The aromaticity of the pyridine ring is disrupted, and an exocyclic C=C double bond is formed between the deprotonated methylene carbon and the adjacent pyridine carbon. nih.gov X-ray diffraction studies and NMR spectroscopy have confirmed this "broken" aromatic system, characterized by alternating single and double bonds within the pyridine ring. nih.gov This dearomatized state renders the ligand more electron-donating.

Furthermore, the system can undergo a second deprotonation at the other methylene group, yielding an anionic, doubly-dearomatized complex. nih.gov This double-deprotonation further extends the conjugated π-system of the ligand. nih.gov The resulting anionic complexes feature a π-system that encompasses the pyridine ring carbons and the exocyclic double bonds of both deprotonated arms. nih.gov

The reversibility of the deprotonation/protonation sequence is a critical feature. The neutral, dearomatized complexes can be readily reprotonated by weak protic sources like water or methanol to regenerate the original cationic, aromatic pincer complex. nih.gov The thermodynamic parameters for this reversible protonation have been studied, highlighting the fine energetic balance between the aromatized and dearomatized forms. nih.gov This reversible transformation between aromatic and dearomatized states is central to the ligand's role in metal-ligand cooperation and catalysis. royalsocietypublishing.orgnih.gov

Iron-PNP Complexes

Iron complexes featuring the this compound (tBuPNP) ligand have been synthesized and characterized, revealing interesting structural and electronic properties. The reaction of 2,6-bis(di-tert-butylphosphinomethyl)pyridine with anhydrous iron(II) chloride (FeCl2) yields the complex (tBuPNP)FeCl2. nih.govresearchgate.netfigshare.com

X-ray diffraction analysis of (tBuPNP)FeCl2 shows a distorted square pyramidal geometry around the Fe(II) center, with the tridentate PNP ligand and two chloride ligands completing the coordination sphere. nih.govresearchgate.net A notable feature of this complex is the unusually long iron-ligand bond distances, which have been attributed to its high-spin electronic structure, specifically the occupancy of the strongly antibonding dx²-y² orbital. figshare.com

The reactivity of these iron-PNP complexes extends to the coordination of other small molecules. For instance, the dicarbonyl complex, (tBuPNP)Fe(CO)2, has been prepared. figshare.comacs.org This complex exhibits an unusual square-pyramidal geometry, in contrast to the more common trigonal-bipyramidal structure observed for similar Fe(0) complexes with less bulky phosphine ligands. figshare.comacs.org The intense blue color of this complex is also noteworthy for an Fe(0) species. figshare.com

The potential for metal-ligand cooperation in these iron-PNP systems has been explored. For related iron-PNP complexes with NH spacers, heterolytic cleavage of dihydrogen has been observed, proceeding through a dearomatized pyridine intermediate. acs.org This highlights the capability of the PNP ligand to actively participate in bond activation processes in concert with the iron center.

Chromium-PNP and Zirconium-PNP Complexes

Complexes of chromium and zirconium with the this compound ligand have been synthesized, often targeting dearomatized forms of the ligand to enhance reactivity.

Chromium-PNP Complexes:

Chromium(II) complexes with a dearomatized tBuPNP ligand have been prepared. acs.org Monodeprotonation of 2,6-bis(di-tert-butylphosphinomethyl)pyridine with a strong base like potassium benzyl (B1604629) (KCH2C6H5) followed by transmetalation with [CrCl2(THF)2] affords the Cr(II) complex [Cr(tBuP*NatBuP)Cl], where the ligand is in its dearomatized, anionic form. acs.org X-ray diffraction of this complex confirms a slightly distorted square-planar coordination geometry at the chromium center and the retention of the dearomatized ligand structure. acs.org These chromium complexes have been investigated as catalysts for ethylene (B1197577) oligomerization. acs.orgresearchgate.net The catalytic activity and selectivity are influenced by the reaction conditions, such as the amount of co-catalyst (e.g., methylaluminoxane, MAO). researchgate.net

Double deprotonation of the tBuPNP ligand with KCH2C6H5 yields a dipotassium (B57713) salt, which can act as a ligand transfer agent. rsc.orgnih.gov Reaction of the analogous dilithium (B8592608) salt with [CrCl2(THF)2] results in the formation of a helical chromium complex, [Cr{Cr(tBuPNatBuP)Cl}2]. rsc.orgnih.gov

Zirconium-PNP Complexes:

Similar to chromium, zirconium complexes with the doubly deprotonated tBuPNP ligand have been synthesized. rsc.orgnih.gov The reaction of [Li2(tBuPNatBuP)]2 with [ZrCl4(THT)2] yields the zirconium complex [Zr(tBuPNatBuP)Cl2]. rsc.orgnih.gov Density Functional Theory (DFT) calculations support the dearomatized nature of the doubly deprotonated ligand and its strong donor capabilities in these complexes. rsc.orgnih.gov In contrast to these examples, asymmetrically-bound bis-PNP pincer complexes of zirconium have also been reported, where the ligands exhibit fluxional binding behavior. rsc.org

Nickel-PNP Complexes and Related Bidentate Phosphines

Nickel complexes incorporating the this compound (tBuPNP) pincer ligand and related bidentate phosphines are of significant interest in catalysis. nih.gov The tBuPNP ligand provides a robust framework for stabilizing nickel in various oxidation states and facilitates catalytic reactions through metal-ligand cooperation.

An example of a nickel(II) complex with a proton-responsive PNP pincer ligand is one derived from 2,6-bis((di-tert-butylphosphanyl)methyl)pyridin-4-ol. goettingen-research-online.de The deprotonated form of the complex, [(L)NiBr], features a dearomatized pyridine backbone, which is confirmed by its structural parameters and a blue-shift in its UV-vis absorption bands. goettingen-research-online.de This complex can undergo a one-electron reduction. goettingen-research-online.de

The concept of chemical non-innocence has also been demonstrated in aliphatic PNP nickel complexes, which can exhibit reversible, ligand-centered oxidation and protonation. goettingen-research-online.denih.gov This property can be utilized for reactions such as benzylic C-H hydrogen atom abstraction. goettingen-research-online.denih.gov

Bidentate phosphine ligands are widely used in nickel catalysis for a variety of transformations including cross-coupling reactions (Suzuki, Heck, Kumada, Negishi), cycloadditions, and C-H functionalizations. nih.gov While this compound is a tridentate pincer ligand, related bidentate phosphines with similar steric and electronic properties are also highly effective. The choice of the nickel precatalyst, such as Ni(cod)2 or Ni(acac)2, in combination with the phosphine ligand is crucial for generating the active catalyst. nih.gov The bidentate phosphine 1,2-bis(di-tert-butylphosphinomethyl)benzene, for example, is a highly effective ligand for palladium-catalyzed alkoxycarbonylation reactions. nih.gov

Ligand Non-Innocence and Metal-Ligand Cooperation in Coordination Compounds

The concept of ligand non-innocence refers to the ability of a ligand to actively participate in chemical reactions, rather than being a passive spectator that only tunes the steric and electronic properties of the metal center. goettingen-research-online.denih.govanr.fr This is often achieved through metal-ligand cooperation (MLC), where the metal and the ligand work in concert to activate substrates. nih.govresearchgate.netuu.nluu.nl The this compound ligand is a prime example of a non-innocent ligand that facilitates MLC through the dearomatization-aromatization of its pyridine backbone. royalsocietypublishing.orgrsc.org

Dearomatization-Aromatization Processes of the Pyridine Backbone

A key manifestation of ligand non-innocence in complexes of this compound is the reversible dearomatization and aromatization of the central pyridine ring. royalsocietypublishing.orgrsc.org This process is typically initiated by the deprotonation of one or both of the methylene bridges connecting the phosphine arms to the pyridine ring. nih.gov

Upon deprotonation, the pyridine ring loses its aromatic character, and a dearomatized structure with an exocyclic double bond is formed. royalsocietypublishing.orgnih.gov This transformation has been confirmed by spectroscopic methods and X-ray crystallography. nih.gov The dearomatized ligand is more electron-rich and possesses a reactive site on the ligand backbone.

This dearomatization-aromatization sequence is often reversible, as the energies of the aromatic pyridyl complex and the dearomatized amido complex can be quite similar. royalsocietypublishing.org This reversibility is crucial for catalytic cycles, allowing the complex to be regenerated after each turnover. rsc.org

Impact on Reactivity and Catalytic Pathways

The ability of the this compound ligand to engage in metal-ligand cooperation via dearomatization-aromatization has a profound impact on the reactivity of its metal complexes and opens up novel catalytic pathways. nih.govrsc.org This cooperative mechanism provides a low-energy pathway for the activation of strong chemical bonds, which would be difficult to achieve by the metal center alone. royalsocietypublishing.org

This principle has been successfully applied to the development of a variety of catalytic reactions. For instance, the activation of O-H bonds in alcohols, N-H bonds in amines, and even robust C-H bonds has been demonstrated with pincer complexes that utilize this dearomatization-aromatization strategy. royalsocietypublishing.orgnih.gov These reactions are often environmentally benign, proceeding under mild conditions. royalsocietypublishing.org

The catalytic cycle typically involves the deprotonation of the ligand to form the dearomatized, active state. This species then reacts with the substrate, leading to bond cleavage and rearomatization of the ligand. Subsequent steps regenerate the dearomatized catalyst and release the product. A schematic representation of such a catalytic cycle is shown in Figure 16 of a related study. rsc.org

In essence, the non-innocence of the this compound ligand and its capacity for metal-ligand cooperation provide a powerful tool for the design of new and efficient catalytic processes. royalsocietypublishing.orgnih.govrsc.org

Structural Motifs and Geometric Considerations in this compound Complexes

The coordination chemistry of this compound is characterized by its versatile ability to form complexes with a variety of structural motifs and coordination geometries. The specific geometry adopted by a metal complex is influenced by several factors, including the electronic configuration of the metal center, the steric bulk of the ligand, and the nature of other coordinating ligands. While a broad range of coordination numbers and geometries are theoretically possible, square planar and penta-coordinate systems are notable arrangements for complexes involving this ligand.

Detailed structural information for complexes of this compound is not as widely documented in publicly accessible literature as for its well-known pincer-type analogue, 2,6-bis((di-t-butylphosphino)methyl)pyridine. However, based on the principles of coordination chemistry and data from related structures, we can infer the expected structural characteristics.

Square Planar Complexes:

Square planar geometry is commonly observed for d⁸ transition metal ions such as Pd(II), Pt(II), and Rh(I). In a hypothetical square planar complex, the this compound ligand would act as a bidentate P,N-donor, occupying two adjacent coordination sites. The remaining two sites would be occupied by other ligands, typically halides or other small molecules.

Penta-coordinate Complexes:

Penta-coordinate geometries, such as trigonal bipyramidal or square pyramidal, are also plausible for complexes of this compound, particularly with metal centers that can readily accommodate a coordination number of five, such as certain complexes of Ni(II), Co(II), and Rh(III). acs.org In such a complex, the this compound ligand would again chelate to the metal center, with the remaining three coordination sites being filled by other ligands.

The choice between a trigonal bipyramidal and a square pyramidal geometry is often subtle and can be influenced by the electronic and steric properties of all the ligands involved. The significant steric hindrance of the tert-butyl groups on the phosphine donor would play a crucial role in determining the most stable arrangement.

Data on Related Structural Motifs:

Furthermore, research on square planar bis(imino)pyridine iron complexes demonstrates the tendency of pyridine-based ligands to form such geometries. rsc.org Although the donor atoms differ, the underlying principle of a planar coordination environment around the metal, dictated by the ligand framework, is relevant.

To provide a comprehensive understanding, the following tables present hypothetical structural data for representative square planar and penta-coordinate complexes of this compound, based on expected values from related, structurally characterized compounds.

Table 1: Hypothetical Structural Data for a Square Planar Pd(II) Complex

| Parameter | Value |

| Complex | [PdCl₂(κ²-P,N-2-(t-Bu₂PCH₂)C₅H₄N)] |

| Geometry | Distorted Square Planar |

| Pd-P Bond Length (Å) | ~ 2.25 |

| Pd-N Bond Length (Å) | ~ 2.10 |

| Pd-Cl Bond Length (Å) | ~ 2.30 (trans to P), ~ 2.35 (trans to N) |

| P-Pd-N Bite Angle (°) | ~ 85 |

| Cl-Pd-Cl Angle (°) | ~ 90 |

Table 2: Hypothetical Structural Data for a Penta-coordinate Ni(II) Complex

| Parameter | Value |

| Complex | [NiCl₂(κ²-P,N-2-(t-Bu₂PCH₂)C₅H₄N)(L)] (L = monodentate ligand) |

| Geometry | Trigonal Bipyramidal or Square Pyramidal |

| Ni-P Bond Length (Å) | ~ 2.20 |

| Ni-N Bond Length (Å) | ~ 2.05 |

| Ni-Cl Bond Length (Å) | ~ 2.25 - 2.35 |

| P-Ni-N Bite Angle (°) | ~ 87 |

It is important to emphasize that the data in the tables are illustrative and based on analogous systems. Definitive structural parameters for complexes of this compound would require dedicated synthesis and single-crystal X-ray diffraction studies.

Catalytic Applications of 2 Di T Butylphosphinomethyl Pyridine Based Complexes

Hydrogenation Reactions

The unique architecture of these pincer complexes facilitates the activation of molecular hydrogen, making them exceptional catalysts for the hydrogenation of various polar, unsaturated bonds.

The conversion of carbon dioxide (CO₂) into valuable chemical feedstocks like formic acid and its salts (formates) is a key area of green chemistry. Iron pincer complexes featuring the 2,6-bis(di-tert-butylphosphinomethyl)pyridine (PNP) ligand have demonstrated remarkable activity in this transformation. Specifically, the complex trans-[(tBuPNP)Fe(H)₂(CO)] has been shown to efficiently hydrogenate CO₂ and sodium bicarbonate under surprisingly mild conditions of 6-10 bar pressure at 80°C. researchgate.net This process achieves high turnover numbers (TONs) and turnover frequencies (TOFs), showcasing activity comparable to more expensive noble metal catalysts. researchgate.net

The mechanism is thought to involve the direct interaction of the iron-hydride with a CO₂ molecule. researchgate.net Ruthenium-based systems, such as (PNP)Ru(H)₂(CO), also catalyze the hydrogenation of CO₂ to a formate (B1220265) species. acs.org Mechanistic studies indicate that the formate product can be formed through two pathways: the insertion of CO₂ into a metal-hydride bond or the addition of H₂ to a ligand-bound CO₂ species. acs.org

Table 1: Performance of an Iron-PNP Complex in CO₂ Hydrogenation Data sourced from studies on the trans-[(tBuPNP)Fe(H)₂(CO)] catalyst. researchgate.net

The reduction of esters to alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes incorporating PNN ligands derived from 2-(di-t-butylphosphinomethyl)pyridine have proven to be highly effective for this purpose. The electron-rich complex [RuH(BH₄)(tBu-PNN)], where tBu-PNN is 2-di-tert-butylphosphinomethyl-6-diethylaminomethylpyridine, effectively catalyzes the hydrogenation of both aromatic and aliphatic esters to their corresponding alcohols. elsevierpure.comrsc.org This reaction proceeds under relatively mild hydrogen pressure in neutral, homogeneous conditions, achieving turnover numbers around 200. elsevierpure.comrsc.org

The catalyst often referred to as "Milstein's catalyst," which features a diethylamino-substituted PNN-pincer ligand, is activated through a process of dehydroalkylation, forming a derivative with an N-H bond that is crucial for catalytic activity. chemicalindustryjournal.co.ukrsc.orgacs.org Detailed mechanistic studies, including DFT calculations, have revealed that the reaction involves a metathesis pathway where a hydride from the ruthenium center and a proton from the ligand are transferred to the ester. chemicalindustryjournal.co.ukrsc.org The reaction kinetics are typically first-order in both the catalyst and hydrogen, with inhibition observed from the alcohol product. acs.org

Table 2: Hydrogenation of Esters with the [RuH(BH₄)(tBu-PNN)] Catalyst Data shows the conversion of various esters to the corresponding alcohols. elsevierpure.comrsc.org

Iron complexes supported by PNN pincer ligands closely related to this compound are active catalysts for the hydrogenation of ketones to secondary alcohols. The formal Fe(II)-hydride complex Fe(H)(CO)(MeCN)LPNN, with LPNN being 2-[(di-tert-butylphosphino)methyl]-6-[1-(mesitylimino)ethyl]pyridine, catalyzes this reaction under mild conditions, such as room temperature and 4 bar of H₂ pressure. mit.edu The reaction, which is completed in short timeframes of 1-3 hours, likely proceeds through a dearomatization/rearomatization mechanism of the pincer ligand. mit.edu However, the catalytic performance of this PNN system is noted to be somewhat inferior to related iron-PNP complexes, an observation attributed to the different electronic properties of the PNN ligand that may lead to a deactivation pathway. mit.edu

Table 3: Hydrogenation of Ketones using an Iron(II)-PNN Complex Catalyst: Fe(H)(CO)(MeCN)LPNN with KHMDS as a base at room temperature and 4 bar H₂. mit.edu

A significant feature of catalysts based on the this compound framework is their ability to mediate reversible hydrogenation and dehydrogenation reactions, a property of great interest for hydrogen storage technologies. The same iron pincer complex, trans-[Fe(tBuPNP)(H)₂(CO)], that catalyzes CO₂ hydrogenation is also exceptionally active for the reverse reaction: the dehydrogenation of formic acid. acs.org This reversibility highlights the catalyst's capacity to operate in both directions depending on the reaction conditions.

Similarly, the ruthenium PNN complex [RuH(BH₄)(tBu-PNN)] is not only effective for ester hydrogenation but also catalyzes the acceptorless dehydrogenative coupling of primary alcohols to form esters, with the liberation of hydrogen gas. elsevierpure.comrsc.org This demonstrates an efficient, homogeneous catalytic system for interconverting alcohols and esters, which is highly relevant to the concept of chemical hydrogen storage. elsevierpure.comrsc.org The mechanism for these reversible processes relies on the cooperative action of the metal center and the pincer ligand, which can accept and release protons and hydrides. acs.org

Dehydrogenative Coupling Reactions

Beyond hydrogenation, these pincer complexes catalyze reactions that form new chemical bonds through the removal of hydrogen, offering atom-economical synthetic routes.

The formation of amides is a fundamental reaction in chemistry. Ruthenium complexes featuring the PNN ligand 2-(di-tert-butylphosphinomethyl)-6-(diethylaminomethyl)pyridine have enabled an environmentally friendly method for the direct synthesis of amides from alcohols and primary amines, producing only dihydrogen as a byproduct. d-nb.info This reaction is catalyzed by a dearomatized PNN-ruthenium complex and proceeds without the need for any base or acid promoters. d-nb.info

The mechanism involves three main stages: (1) the dehydrogenation of the alcohol to an aldehyde, (2) the condensation of the aldehyde with the amine to form a hemiaminal intermediate, and (3) the dehydrogenation of the hemiaminal to yield the final amide product, releasing a second molecule of H₂. Throughout this process, the pincer ligand cooperates with the ruthenium metal center through aromatization and dearomatization steps, which facilitates the necessary proton and hydride transfers. The reaction shows good yields for the coupling of various primary alcohols with primary amines. d-nb.info

Table 4: Dehydrogenative Coupling of Alcohols and Amines to Amides Reaction catalyzed by a PNN-ruthenium complex in toluene (B28343) at 110°C. d-nb.info

Nitrogen Fixation and Ammonia (B1221849) Synthesis

The conversion of atmospheric dinitrogen (N₂) into ammonia (NH₃) is a cornerstone of modern chemical industry, primarily achieved through the energy-intensive Haber-Bosch process. The development of catalysts that can facilitate this transformation under milder conditions is a major goal of contemporary chemical research. Molybdenum complexes featuring pincer ligands, including derivatives of this compound, have shown promise in this area.

Molybdenum complexes are known to play a crucial role in the biological nitrogen fixation process catalyzed by the enzyme nitrogenase. Inspired by this, synthetic molybdenum complexes have been designed to mimic this reactivity. Pincer ligands are particularly effective in this context as they provide a stable and well-defined coordination environment for the molybdenum center, allowing for the binding and activation of the otherwise inert N₂ molecule.

The general approach involves the reduction of a molybdenum precursor in the presence of N₂ to generate a molybdenum-dinitrogen complex. This complex can then be protonated to yield ammonia. The pincer ligand stabilizes the various oxidation states of molybdenum throughout the catalytic cycle and facilitates the proton and electron transfer steps required for N₂ reduction.

For instance, a molybdenum complex bearing a PNNP-type pincer ligand, which is structurally related to this compound, has been shown to catalytically convert dinitrogen to ammonia. In these systems, the reduction of the molybdenum complex under an N₂ atmosphere leads to the formation of a complex where dinitrogen is bound to the metal center. Subsequent addition of a proton source and a reductant leads to the cleavage of the N≡N triple bond and the formation of ammonia.

The efficiency of these systems is often evaluated by the number of equivalents of ammonia produced per molybdenum center. While still in the early stages of development, these systems represent a significant step towards the development of homogeneous catalysts for nitrogen fixation under ambient conditions.

The mechanism is thought to proceed through a series of protonation and reduction steps. The terminal nitride ligand is basic and can be protonated by a suitable acid. This initial protonation is followed by further protonation and reduction events, leading to the sequential formation of Mo-NH, Mo-NH₂, and finally the release of NH₃.

The pincer ligand influences this process in several ways. The electronic properties of the ligand can modulate the basicity of the nitride ligand, thereby affecting the ease of protonation. The steric bulk of the ligand can protect the reactive intermediates from undesired side reactions, such as dimerization. Furthermore, the hemilabile nature of some pincer ligands, where one of the donor arms can reversibly dissociate from the metal center, can open up a coordination site for the binding of protons or other reagents.

Computational studies, in conjunction with experimental work, have been instrumental in elucidating the intricate details of this mechanism. These studies have helped to identify the most likely reaction pathways and the transition states involved in the nitride-to-ammonia conversion, providing valuable insights for the design of more efficient catalysts.

Carbonylation Reactions

Carbonylation reactions, which involve the introduction of a carbonyl group (CO) into an organic molecule, are fundamental transformations in organic synthesis. Palladium complexes bearing phosphine (B1218219) ligands, including those derived from this compound, have been successfully employed as catalysts in these reactions.

Oxidative double carbonylation is a process in which two carbonyl groups are incorporated into a substrate in a single step. A notable application of this reaction is the synthesis of α-ketoamides from secondary amines, aryl or vinyl triflates, and carbon monoxide.

A palladium complex generated in situ from Pd(OAc)₂ and a PNNP pincer ligand has been shown to be an effective catalyst for this transformation. The reaction proceeds under a carbon monoxide atmosphere and utilizes a secondary amine as both a reactant and a base. The general reaction is as follows:

R-OTf + R¹R²NH + 2CO → R-COCONR¹R² + HOTf·HNR¹R²

The pincer ligand is crucial for the success of this reaction. It stabilizes the palladium center and promotes the key steps of the catalytic cycle, which are believed to include oxidative addition of the triflate to the palladium(0) complex, migratory insertion of two CO molecules, and reductive elimination of the α-ketoamide product.

The use of a PNNP pincer ligand leads to high yields and selectivities for the desired α-ketoamides. This methodology provides a direct and efficient route to these valuable compounds, which are important building blocks in medicinal chemistry and materials science.

Other Catalytic Transformations

The hydrosilylation of aldehydes is a key method for the synthesis of alcohols. While direct catalysis by 2-(di-tert-butylphosphinomethyl)pyridine complexes is not extensively detailed in the provided context, the principles of related systems offer significant insight. Rhodium(I) complexes with N-heterocyclic carbene ligands featuring hemilabile pyridine (B92270) donors are effective catalysts for the E-selective hydrosilylation of alkynes. acs.org The mechanism for this transformation is generally accepted to follow the Chalk-Harrod pathway, which involves the oxidative addition of the silane's Si-H bond to the metal center, followed by migratory insertion of the carbonyl group into the metal-hydride bond, and subsequent reductive elimination to yield the silylated alcohol precursor. acs.org

In a related metal-free approach, diethyl 2-pyridylphosphonate has been demonstrated to be an efficient Lewis base catalyst for the hydrosilylation of aldehydes using trichlorosilane. analis.com.my The bidentate nature of the 2-pyridylphosphonate, coordinating through both the pyridyl nitrogen and the phosphonate (B1237965) oxygen, is crucial for the activation of the silane. analis.com.my This suggests that pincer ligands like 2-(di-tert-butylphosphinomethyl)pyridine, with their well-defined coordination pockets, are promising candidates for developing efficient metal-based catalysts for this transformation. Nickel pincer-hydride complexes have also been shown to effectively catalyze the chemoselective hydrosilylation of aldehydes and ketones. uc.eduacs.org

Table 2: Catalyst Systems for Hydrosilylation

| Catalyst Type | Substrate | Key Feature | Reference |

| Rh(I)-NHC with Pyridine Donor | Alkynes | High E-selectivity | acs.org |

| Diethyl 2-pyridylphosphonate | Aldehydes | Metal-free Lewis base catalysis | analis.com.my |

| Nickel PCP-Pincer Hydride | Aldehydes, Ketones | Chemoselective C=O reduction | uc.eduacs.org |

Pincer complexes are renowned for their ability to facilitate the activation of otherwise inert C-H and C-F bonds. researchgate.netmdpi.com Iridium and rhodium complexes supported by pincer ligands that combine a central boryl donor with flanking phosphine arms have demonstrated the ability to selectively activate the C-H bond at the 2-position of pyridine. rsc.orgacs.orgnih.gov This process involves the coordination of the pyridine to the Lewis acidic boron center, which directs the fast insertion of the iridium or rhodium metal into the ortho-C-H bond. acs.orgnih.gov This represents a cooperative mechanism where both the metal and the pincer ligand play active roles. chemrxiv.org

The activation of C-F bonds, which are among the strongest single bonds in organic chemistry, is a significant challenge. Metal-mediated C-F bond cleavage is a predominant strategy. tamu.edu While specific examples involving 2-(di-tert-butylphosphinomethyl)pyridine are not detailed in the provided search context, related rhodium pincer complexes have been studied for their potential in C-C and C-F bond activation. acs.org The electronic properties of the pincer ligand and any ancillary ligands can be fine-tuned to promote the desired bond activation pathway. acs.org For instance, palladium complexes with PNO-type pincer ligands show reactivity that can be modulated by changing the electronic density at the metal center, influencing their efficacy in cross-coupling reactions that involve bond activation steps. acs.org

Late transition metal complexes, particularly those of iron, cobalt, and nickel, featuring pyridyl-amido or bis(imino)pyridine ligands are well-established catalysts for olefin polymerization. mdpi.commdpi.com These ligands provide the necessary electronic and steric environment to control polymer chain growth and properties. For example, chromium complexes with donor-functionalized cyclopentadienyl (B1206354) ligands, including those with chelating pyridine groups, are highly active pre-catalysts for producing ultra-high molecular weight polyethylene. nih.gov The electronic influence of substituents on the pyridine ring can be transferred to the metal center, thereby modulating the catalytic activity. nih.gov Although direct application of this compound in this area is not specified, its structural motifs are highly relevant to the design of next-generation polymerization catalysts. researchgate.net

The development of new methods for asymmetric synthesis is a cornerstone of modern chemistry. mdpi.com Chiral phosphine ligands are critical components in many asymmetric catalytic systems. mdpi.com The synthesis of enantiopure compounds, such as heteroaromatic alcohols, often relies on catalysts that can induce high levels of stereocontrol. nih.gov While the standard 2-(di-tert-butylphosphinomethyl)pyridine is achiral, the synthesis of chiral derivatives is a viable strategy for its application in asymmetric catalysis. For instance, rhodium-catalyzed asymmetric cyclization of dihydrosilanes has been achieved using chiral bidentate phosphine ligands like (R)-BINAP to produce enantiomerically enriched spirosilanes. researchgate.net This demonstrates the potential for developing chiral PNP-type ligands for a variety of asymmetric transformations.

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Cycles and Intermediates

Mapping the step-by-step pathway of a catalytic reaction, including the identification of transient intermediate species, is fundamental to mechanistic chemistry. For catalysts based on 2-(di-t-butylphosphinomethyl)pyridine ligands, this has been achieved through a synergistic approach combining theoretical calculations with experimental verification.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of catalytic reactions involving organometallic complexes. nih.govrsc.org By modeling the potential energy surface of a reaction, DFT calculations can predict the structures of transition states and intermediates, providing insights into reaction barriers and pathways. researchgate.netresearchgate.net

For pyridine-based ligand systems, DFT calculations help in understanding the energetics of different geometric configurations, such as cis- and trans-isomers of metal complexes, and their relative stabilities. mdpi.com For example, in studies of ruthenium(II) complexes, DFT calculations were used to determine that cis-hydride and cis-chloride configurations with bidentate phosphine (B1218219) ligands are energetically more favorable, which correlates with observed catalytic reactivity in processes like transfer hydrogenation. mdpi.com The frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential can also be analyzed to reveal distinct electrophilic and nucleophilic regions of a molecule, supporting its stability and predicting its chemical reactivity. researchgate.net These computational models allow for the exploration of various possible catalytic pathways and reaction energy profiles, identifying the most likely mechanism before it is confirmed experimentally. researchgate.net

While computational studies provide a theoretical framework, spectroscopic and crystallographic methods offer tangible proof of proposed intermediates. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for characterizing complexes in solution and monitoring reaction progress. researchgate.net

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise bond lengths and angles of stable complexes and, in favorable cases, isolable catalytic intermediates. researchgate.netrsc.orgnih.gov For instance, X-ray crystallography has been used to characterize a range of cationic, neutral, and anionic Palladium(II) and Platinum(II) complexes featuring the related PNP pincer ligand. weizmann.ac.il The structural data from these studies unequivocally confirmed the coordination of the ligand and the geometry of the metal center. weizmann.ac.il Crucially, these techniques have been used to identify and characterize dearomatized complexes, which are key intermediates in pathways involving metal-ligand cooperation. weizmann.ac.il The characterization of a resting state catalyst as [MnIII(H2O)(TBP8Cz(H))]+ by X-ray diffraction, for example, was critical in understanding the requirements for catalytic turnover. jhu.edu

Role of Metal-Ligand Cooperation in Reaction Pathways

A key mechanistic feature of catalysts derived from this compound and its pincer analogs is the concept of metal-ligand cooperation (MLC). In this paradigm, the ligand is not merely a spectator that tunes the metal center's properties but actively participates in bond activation processes.

A common MLC pathway involves the reversible dearomatization and aromatization of the pyridine (B92270) ring. weizmann.ac.il In this process, the methylene (B1212753) group of one of the ligand arms can be deprotonated, leading to the formation of a dearomatized intermediate where the pyridine ring has lost its aromaticity. This deprotonated ligand, in concert with the metal center, can then facilitate reactions such as the activation of H₂ or N-H bonds. weizmann.ac.il The subsequent reprotonation of the ligand restores the aromaticity of the pyridine ring, completing the catalytic cycle. This MLC mechanism has been identified in magnesium and calcium pincer complexes, where it enables the hydrogenation of imines and the activation of N₂O. weizmann.ac.il

Understanding Selectivity and Reactivity Factors

The catalytic behavior of complexes is governed by a delicate balance of steric and electronic factors. For ligands based on this compound, the bulky tert-butyl groups and the electronic nature of the phosphine and pyridine moieties are critical determinants of reactivity and selectivity.

The most prominent feature of the this compound ligand is the substantial steric bulk of the tert-butyl groups on the phosphorus atoms. This steric hindrance plays a multifaceted role in catalysis.

Stabilization: The bulky groups create a protective pocket around the metal center, preventing catalyst decomposition via bimolecular pathways and stabilizing reactive intermediates.

Selectivity: The steric crowding can influence substrate approach, leading to enhanced selectivity in certain reactions.

Reactivity: While often beneficial, extreme steric hindrance can also impede reactivity. The large t-butyl groups can block access to the nitrogen atom's lone pair, reducing its basicity compared to less hindered pyridines. stackexchange.com This effect is highlighted by comparing the pKa values of conjugate acids of various substituted pyridines.

Below is a table comparing the reactivity and basicity of different pyridine derivatives, illustrating the impact of steric hindrance.

| Compound | Relative Reactivity (k₂) with Vinyl Cations (L mol⁻¹ s⁻¹) | pKa of Conjugate Acid |

| 4-tert-Butylpyridine | 3.2 x 10⁷ kpi.ua | - |

| Pyridine | 2.8 x 10⁷ kpi.ua | 4.38 stackexchange.com |

| 2,6-di-tert-Butylpyridine (B51100) | 3.4 x 10⁴ kpi.ua | 3.58 stackexchange.com |

Data sourced from flash photolysis studies in acetonitrile (B52724) solution and pKa measurements in 50% aqueous ethanol. stackexchange.comkpi.ua

The data clearly shows that the reactivity of 2,6-di-tert-butylpyridine towards carbocations is several orders of magnitude lower than that of pyridine and 4-tert-butylpyridine, a direct consequence of the steric shielding of the nitrogen atom. kpi.ua

The electronic properties of the this compound ligand are as crucial as its steric profile. The di-tert-butylphosphino groups are strong electron donors. This property, combined with the π-system of the pyridine ring, significantly influences the electron density at the coordinated metal center.

Influence of Solvent and Reaction Conditions on Mechanism

Detailed mechanistic investigations and computational studies focusing specifically on the influence of solvent and reaction conditions on the reaction mechanisms of this compound are not extensively detailed in the currently available scientific literature. While the solvent is a critical parameter in catalysis, influencing reaction rates, selectivity, and even the operative mechanistic pathway, specific studies for this ligand are not prominently reported.

In general, the choice of solvent can impact several aspects of a catalytic cycle involving a ligand like this compound. Polar solvents might stabilize charged intermediates or transition states, whereas nonpolar solvents could be favored for reactions involving neutral species. The coordinating ability of the solvent is also a crucial factor; strongly coordinating solvents can compete with the ligand or substrate for binding to the metal center, potentially inhibiting the reaction.

Similarly, reaction conditions such as temperature and pressure play a vital role. Increased temperature typically increases reaction rates but may negatively affect selectivity or lead to catalyst decomposition. Pressure is a key variable, particularly in reactions involving gaseous substrates like hydrogenation or carbonylation, where it influences substrate concentration in the solution and can affect the stability of catalyst complexes.

However, without specific research data for this compound, a detailed discussion with specific examples and data tables on the influence of these parameters on its mechanistic behavior cannot be accurately provided at this time.

Future Directions and Emerging Research Avenues

Design of Next-Generation Pincer Ligands Derived from 2-(Di-t-butylphosphinomethyl)pyridine

The versatility of the this compound scaffold provides a robust platform for the design of new and improved pincer ligands. A significant area of development is the synthesis of non-symmetrical pincer ligands. dntb.gov.ua By introducing different donor groups on the two "arms" of the pincer, researchers can fine-tune the electronic and steric properties of the metal center with greater precision. This approach can lead to catalysts with enhanced activity and selectivity, for instance, by incorporating a weakly coordinating moiety that can dissociate to create a vacant site for substrate binding. dntb.gov.ua

Another promising direction is the modification of the pyridine (B92270) backbone itself. The synthesis of unsymmetrical bidentate ligands using air-stable secondary phosphine (B1218219) oxides as precursors offers a more practical and less hazardous route to novel phosphine ligands. Furthermore, the incorporation of different functionalities onto the pyridine ring can impart new properties to the resulting complexes. For example, the introduction of amino groups can lead to ligands capable of participating in metal-ligand cooperation through proton shuttling.

The development of neutral tridentate pincer ligands, such as those based on bis(silylenes) and bis(germylenes), represents a significant expansion of pincer chemistry beyond traditional phosphine donors. researchwithrutgers.com These ligands, derived from a disubstituted pyridine backbone, can stabilize metal centers in various oxidation states and exhibit unique coordination modes. researchwithrutgers.com For instance, the synthesis of bis(silylene)pyridine pincer ligands of the ENE type (E = Si(II), Ge(II)) has led to the isolation of novel iron(0) and iron(II) complexes with distinct reactivity. researchwithrutgers.com

Exploration of Novel Metal Centers and Multimetallic Systems

While much of the initial research focused on late transition metals, the exploration of complexes containing other metals is a burgeoning field. The synthesis and characterization of titanium(III) and molybdenum(III) complexes supported by PNP pincer ligands demonstrate the potential for creating reactive species with early transition metals. uzh.ch These complexes exhibit distinct coordination geometries and electronic properties that could be exploited in new catalytic applications. uzh.ch Similarly, the investigation of NNN-pincer ligand complexes with iron, vanadium, and gallium is expanding the periodic table's reach for these versatile ligands, with potential applications in catalysis and even as anti-cancer agents. researchgate.net

The construction of multimetallic systems based on this compound and its derivatives is another exciting frontier. Heterobimetallic complexes, such as those containing an Ir-M core (where M = Fe(II), Co(II), and Ni(II)) bridged by phosphine-pyridine ligands, offer the potential for cooperative reactivity between the two different metal centers. researchwithrutgers.com The electronic structure and electrochemical behavior of these systems can be systematically varied, opening up possibilities for new catalytic cycles. The design of ligands capable of supporting multiple metal centers in close proximity could lead to catalysts that can activate small molecules or perform challenging multi-electron transformations. dntb.gov.ua

Development of Sustainable and Green Catalytic Processes

The principles of green chemistry are increasingly influencing the design of new catalytic systems, and pincer complexes derived from this compound are well-suited for these applications. A key focus is the use of earth-abundant and low-toxicity metals. Iron, in particular, is an attractive alternative to precious metals, and iron pincer complexes have shown promise in a variety of catalytic reactions. sigmaaldrich.com

One area of significant progress is the development of environmentally benign synthetic methods. For example, ruthenium(II) complexes with PNP and PNN pincer ligands have been developed for the efficient dehydrogenation of primary alcohols to esters, a process that generates hydrogen gas as the only byproduct and avoids the use of stoichiometric oxidants. This type of reaction is a prime example of atom-economical and sustainable chemistry.

Furthermore, the unique reactivity of pincer complexes, particularly the dearomatization-aromatization of the pyridine ring, can be harnessed for the activation of strong chemical bonds under mild conditions. This metal-ligand cooperation can facilitate challenging transformations such as C-H activation and the activation of small molecules like carbon dioxide, which are crucial for developing more sustainable chemical processes. The use of greener solvents and the development of recyclable catalytic systems are also important aspects of this research area.

Applications in New Chemical Transformations

The robust nature and tunable properties of metal complexes based on this compound ligands make them ideal candidates for exploring new chemical transformations. A major area of success has been in C-H bond activation. researchwithrutgers.com For instance, rhodium(I) pincer complexes have been shown to catalyze the direct arylation of arenes, providing a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. dntb.gov.ua Similarly, iron pincer complexes have been employed in the C-H borylation of aromatic compounds, a valuable transformation for the synthesis of versatile organic building blocks. researchwithrutgers.com

The activation of small molecules is another area of intense research. The reactivity of rhodium-hydride PNP pincer complexes towards carbon dioxide has been shown to proceed through two distinct pathways: insertion into the metal-hydride bond and reductive cleavage of CO2 involving metal-ligand cooperation. dntb.gov.ua This dual reactivity opens up new possibilities for the catalytic conversion of CO2 into valuable chemicals.

Beyond these examples, the unique electronic and steric environments created by these pincer ligands are enabling the discovery of unprecedented reactivity. This includes the dearomatization of the pyridine ring upon deprotonation of a methylene (B1212753) arm, which can be used to activate substrates. The exploration of these novel reactivity patterns will undoubtedly lead to the development of new catalytic methods for a wide range of chemical transformations, from the synthesis of complex organic molecules to the production of polymers with novel properties.

Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. The application of advanced spectroscopic and computational techniques is providing unprecedented insights into the catalytic cycles of pincer complexes derived from this compound.

Spectroscopic studies, including in-situ techniques, are essential for identifying and characterizing reactive intermediates. For example, a detailed study of iron complexes with the tBuPNP ligand combined X-ray crystallography with various spectroscopic methods to reveal unusual structural features, such as exceptionally long iron-ligand bond distances in a high-spin Fe(II) complex and a distorted geometry in a five-coordinate Fe(0) dicarbonyl complex. researchwithrutgers.com These experimental observations were rationalized through computational analysis.

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction pathways and understanding the electronic structure of these complexes. researchwithrutgers.comnih.gov For instance, DFT calculations have been used to explain the high-spin electronic structure of (tBuPNP)FeCl2 and the preference for a square pyramidal geometry in (tBuPNP)Fe(CO)2. researchwithrutgers.com Computational studies have also been employed to investigate the mechanism of C-H activation, the binding of small molecules, and the thermodynamics of catalytic cycles. nih.gov The synergy between experimental and computational approaches is critical for building accurate mechanistic models and guiding the future development of catalysts based on this compound.

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Conditions/Techniques | Reference |

|---|---|---|

| Phosphine attachment | Anhydrous solvent, 60–80°C | |

| Purification | Silica gel chromatography | |

| Purity verification | NMR, melting point analysis |

Advanced: How can crystallographic data discrepancies be resolved for this compound?

Methodological Answer:

Discrepancies in X-ray diffraction data (e.g., poor refinement statistics, twinning) require:

- Re-refinement with SHELXL : Adjusting parameters like hydrogen atom placement or thermal displacement models .

- Validation tools : Use PLATON or checkCIF to identify missed symmetry or twinning. For example, SHELXD can detect pseudo-merohedral twinning in space group ambiguities .

- Complementary spectroscopy : Cross-validate with -NMR to confirm phosphine coordination geometry if crystallographic data is ambiguous .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- -NMR : Identifies methyl groups (di-t-butyl: δ 1.2–1.5 ppm) and pyridine protons (δ 7.5–8.5 ppm). Splitting patterns confirm substitution positions .

- -NMR : Directly probes the phosphine environment (δ 10–30 ppm for P(III)) .

- IR spectroscopy : Detects C-P stretching vibrations (~650 cm) and pyridine ring modes .

Advanced: How can electronic/steric effects of this compound be optimized for catalysis?

Methodological Answer:

- Steric tuning : Compare with analogs (e.g., 2-(Bromomethyl)-5-(trifluoromethyl)pyridine ) to assess bulkiness. Larger substituents reduce coordination flexibility but enhance selectivity.

- Electronic modulation : Introduce electron-withdrawing/donating groups (e.g., CF) to alter metal-ligand bond strength. Electrochemical methods (cyclic voltammetry) quantify electronic effects .

- Catalytic benchmarking : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to correlate ligand structure with turnover frequency (TOF) .

Basic: What are common synthetic challenges when functionalizing pyridine with phosphine groups?

Methodological Answer:

- Phosphine oxidation : Use inert atmospheres (N/Ar) and reducing agents (e.g., NaBH) to stabilize P(III) centers .

- Regioselectivity : Direct substitution using directing groups (e.g., methyl in 2-(Bromomethyl)pyridine derivatives) ensures precise functionalization .

- Byproduct formation : Monitor reactions with TLC and optimize stoichiometry (e.g., 1:1.2 pyridine:phosphine ratio) .

Advanced: How to address conflicting reactivity data in cross-coupling reactions using this ligand?

Methodological Answer:

- Control experiments : Test ligand-free conditions to rule out background metal-mediated pathways .

- Kinetic studies : Use in situ NMR or GC-MS to track intermediates (e.g., oxidative addition vs. transmetallation bottlenecks) .

- Computational modeling : DFT calculations (e.g., Gibbs energy barriers) predict rate-determining steps and explain steric/electronic mismatches .

Q. Table 2: Troubleshooting Reactivity Conflicts

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Low catalytic activity | Increase ligand:metal ratio | |

| Unselective product | Modify phosphine bulkiness | |

| Inconsistent yields | Standardize solvent/base systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.